molecular formula C20H30ClN3O2 B7790483 2-Butoxy-N-(2-diethylaminoethyl)cinchoninamide hydrochloride

2-Butoxy-N-(2-diethylaminoethyl)cinchoninamide hydrochloride

Cat. No. B7790483
M. Wt: 379.9 g/mol
InChI Key: IVHBBMHQKZBJEU-UHFFFAOYSA-N
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Description

Cinchocaine hydrochloride is the monohydrochloride salt of cinchocaine. It is used in creams, ointments and suppositories for temporary relief of pain and itching associated with skin and anorectal conditions. It contains a cinchocaine.

Scientific Research Applications

  • Anesthetic Properties : A study compared the anesthetic properties of 2'-diethylaminoethyl 2-butoxy-3-aminobenzoate (Primacaine) hydrochloride with other local anesthetics, highlighting its low toxicity, great potency, and somewhat longer duration of effect (Scheie & Williams, 1958).

  • Corrosion Inhibition : Another study explored the use of 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole (BPOX) as a corrosion inhibitor of mild steel, demonstrating its effectiveness in certain conditions (Moretti, Guidi, & Fabris, 2013).

  • Tumor Chemotherapy : Research into nitrogen mustards related to local anesthetics, including N-β-diethylaminoethyl-2-n-butoxy-6-[bis-(2-chloroethyl)-amino]-cinchoninic acid amide, revealed local anesthetic action and anti-tumor activities against certain carcinomas (Pan, Jen, Wang, & Kao, 1960).

  • Antimicrobial Activity : A study on the antimicrobial activity of 2-aryloxy-N,N-diethyletanamine hydrochlorides showed weak antimicrobial activity against S. aureus and E. coli (Semenovykh et al., 2007).

  • Adhesive Polymers : Research on monomers for adhesive polymers, including 2-(Dihydroxyphosphoryl)ethyloxy-α-methyl-substituted methacrylic acids, highlighted their hydrolytic stability and potential in radical polymerization (Moszner et al., 2001).

  • Physical and Chemical Properties : A chapter on Dibucaine, including 2-butoxy-N-[2-(diethylamino)­ethyl]-4-quinolinecarboxamide, discussed its properties, synthesis, stability, and pharmacokinetics (Padmanabhan, 1983).

  • Antimicrobial Properties of Dyclonine Hydrochloride : Dyclonine hydrochloride, a compound related to 2-butoxy-N-(2-diethylaminoethyl)cinchoninamide hydrochloride, was found to have significant bactericidal and fungicidal activity, demonstrating self-sterilizing action (Florestano & Bahler, 1956).

properties

IUPAC Name

2-[(2-butoxyquinoline-4-carbonyl)amino]ethyl-diethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2.ClH/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3;/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHBBMHQKZBJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCC[NH+](CC)CC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-butoxyquinolin-4-yl)carbonyl]amino}-N,N-diethylethanaminium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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